molecular formula C23H24N2O4S2 B3573107 N-(3-Methoxyphenyl)-2-[(4-methylphenyl)-(4-methylsulfanylphenyl)sulfonyl-amino]acetamide CAS No. 5710-68-9

N-(3-Methoxyphenyl)-2-[(4-methylphenyl)-(4-methylsulfanylphenyl)sulfonyl-amino]acetamide

Cat. No.: B3573107
CAS No.: 5710-68-9
M. Wt: 456.6 g/mol
InChI Key: FLCRCRIGJJBHAI-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-[(4-methylphenyl)-(4-methylsulfanylphenyl)sulfonyl-amino]acetamide is a complex organic compound with a unique structure that includes methoxy, methyl, and sulfanyl groups

Preparation Methods

The synthesis of N-(3-Methoxyphenyl)-2-[(4-methylphenyl)-(4-methylsulfanylphenyl)sulfonyl-amino]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Industrial production methods may involve optimizing these reactions for higher yield and purity, using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

N-(3-Methoxyphenyl)-2-[(4-methylphenyl)-(4-methylsulfanylphenyl)sulfonyl-amino]acetamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-Methoxyphenyl)-2-[(4-methylphenyl)-(4-methylsulfanylphenyl)sulfonyl-amino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-2-[(4-methylphenyl)-(4-methylsulfanylphenyl)sulfonyl-amino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

N-(3-Methoxyphenyl)-2-[(4-methylphenyl)-(4-methylsulfanylphenyl)sulfonyl-amino]acetamide can be compared with similar compounds such as:

    N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide: This compound has a similar sulfonamide structure but lacks the methoxy and sulfanyl groups.

    Acetamide, N-[(4-methoxyphenyl)sulfonyl]: This compound shares the acetamide and methoxyphenyl groups but differs in the overall structure.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-17-7-9-19(10-8-17)25(31(27,28)22-13-11-21(30-3)12-14-22)16-23(26)24-18-5-4-6-20(15-18)29-2/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCRCRIGJJBHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360490
Record name N-(3-METHOXYPHENYL)-2-[(4-METHYLPHENYL)-(4-METHYLSULFANYLPHENYL)SULFONYL-AMINO]ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5710-68-9
Record name N-(3-METHOXYPHENYL)-2-[(4-METHYLPHENYL)-(4-METHYLSULFANYLPHENYL)SULFONYL-AMINO]ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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